molecular formula C13H16BrNO4 B11837352 Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate

Katalognummer: B11837352
Molekulargewicht: 330.17 g/mol
InChI-Schlüssel: SFACMWVDGUGHDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a methyl benzoate derivative, followed by the introduction of the diethoxymethyleneamino group through a condensation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate exerts its effects involves its interaction with various molecular targets. The bromine atom and the amino group can form bonds with different substrates, facilitating reactions that modify the structure and function of these substrates. The pathways involved often include nucleophilic substitution and electrophilic addition, depending on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-bromo-3-methylbenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 3-(bromomethyl)benzoate

Uniqueness

Methyl 2-bromo-3-((diethoxymethylene)amino)benzoate is unique due to the presence of the diethoxymethyleneamino group, which imparts distinct reactivity and potential applications compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications.

Eigenschaften

Molekularformel

C13H16BrNO4

Molekulargewicht

330.17 g/mol

IUPAC-Name

methyl 2-bromo-3-(diethoxymethylideneamino)benzoate

InChI

InChI=1S/C13H16BrNO4/c1-4-18-13(19-5-2)15-10-8-6-7-9(11(10)14)12(16)17-3/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

SFACMWVDGUGHDP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=NC1=CC=CC(=C1Br)C(=O)OC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.